![molecular formula C6H3BrClNO B1442189 2-Bromo-5-chloronicotinaldehyde CAS No. 1227605-52-8](/img/structure/B1442189.png)
2-Bromo-5-chloronicotinaldehyde
Overview
Description
2-Bromo-5-chloronicotinaldehyde is a chemical compound with the CAS Number: 1227605-52-8 . It has a molecular weight of 220.45 .
Molecular Structure Analysis
The molecular formula of this compound is C6H3BrClNO . The InChI code is 1S/C6H3BrClNO/c7-6-4 (3-10)1-5 (8)2-9-6/h1-3H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the sources I found. It’s known to be a solid at room temperature . The exact density, melting point, boiling point, and flash point are not specified .Scientific Research Applications
Polyhalopyridines Catalysis The application of 2-Bromo-5-chloronicotinaldehyde, a polyhalopyridine, in catalytic processes is evident in its use for selective amination, as demonstrated by Ji, Li, and Bunnelle (2003). They found that amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex predominantly yields 5-amino-2-chloropyridine with high selectivity and yield, illustrating its potential in synthetic chemistry (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Structural and Reactive Properties Study Aguiar et al. (2022) extensively discussed the structural and electronic properties of derivatives of this compound, such as 5-bromo-2,3-dimethoxybenzaldehyde. They emphasized the linear and nonlinear optical responses, indicating its potential utility in material sciences, particularly in nonlinear optical (NLO) materials (Antônio S. N. Aguiar et al., 2022).
Synthetic Applications in Ligand Development Wang et al. (2006) utilized a derivative of this compound in the one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes. This method provides a flexible way to attach functional arms to salicylaldehydes for further applications in organic and coordination chemistry, indicating the compound’s versatility in ligand synthesis (Qiang Wang et al., 2006).
Safety and Hazards
The safety information available indicates that 2-Bromo-5-chloronicotinaldehyde may be harmful if swallowed, may cause an allergic skin reaction, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
2-bromo-5-chloropyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO/c7-6-4(3-10)1-5(8)2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKIUZCYHSSMBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C=O)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80726993 | |
Record name | 2-Bromo-5-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1227605-52-8 | |
Record name | 2-Bromo-5-chloropyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80726993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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